2-{[2-NITRO-5-(PIPERAZIN-1-YL)PHENYL]AMINO}ETHAN-1-OL
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Overview
Description
2-{[2-NITRO-5-(PIPERAZIN-1-YL)PHENYL]AMINO}ETHAN-1-OL is a complex organic compound that features a nitro group, a piperazine ring, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-NITRO-5-(PIPERAZIN-1-YL)PHENYL]AMINO}ETHAN-1-OL typically involves multiple steps:
Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and appropriate halogenated intermediates.
Aminoethanol Addition: The final step involves the addition of the aminoethanol moiety, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-NITRO-5-(PIPERAZIN-1-YL)PHENYL]AMINO}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated intermediates and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.
Scientific Research Applications
2-{[2-NITRO-5-(PIPERAZIN-1-YL)PHENYL]AMINO}ETHAN-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-NITRO-5-(PIPERAZIN-1-YL)PHENYL]AMINO}ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)ethan-1-ol: A simpler analog without the nitro group.
2-Nitroaniline: Contains the nitro group but lacks the piperazine ring.
N-(2-Hydroxyethyl)piperazine: Similar structure but without the nitro group.
Uniqueness
2-{[2-NITRO-5-(PIPERAZIN-1-YL)PHENYL]AMINO}ETHAN-1-OL is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-nitro-5-piperazin-1-ylanilino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c17-8-5-14-11-9-10(1-2-12(11)16(18)19)15-6-3-13-4-7-15/h1-2,9,13-14,17H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSLLBHVLVVURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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